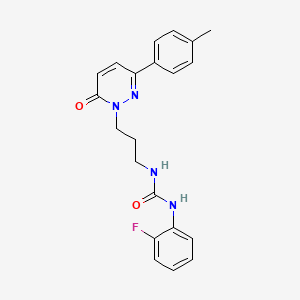

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-15-7-9-16(10-8-15)18-11-12-20(27)26(25-18)14-4-13-23-21(28)24-19-6-3-2-5-17(19)22/h2-3,5-12H,4,13-14H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHPGQPVDCXZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones.

Substitution reactions: Introduction of the p-tolyl group and the 2-fluorophenyl group through nucleophilic substitution reactions.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents, Friedel-Crafts catalysts, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Urea Derivatives with Aryl and Heterocyclic Substituents

Key Observations:

- Substituent Position and Halogen Effects : Fluorophenyl-substituted compounds (e.g., 8g) exhibit lower melting points (~150–153°C) compared to bromophenyl analogs (8d: 155–160°C), suggesting weaker crystal lattice interactions with fluorine . The target compound’s 2-fluorophenyl group may further reduce melting points due to steric hindrance.

- Heterocyclic Core Influence : Thiadiazole-triazole cores () and pyridazine (target) likely exhibit distinct electronic profiles, affecting solubility and binding affinity. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to thiadiazole .

- Application Diversity : Urea derivatives with triazole-thiadiazole cores () show antifungal activity, while pyridine-silica hybrids () serve in CO2 adsorption, highlighting the versatility of urea linkers .

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is , with a molecular weight of approximately 390.487 g/mol. The presence of fluorine and the pyridazinone moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to or derived from pyridazine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-fluorophenyl)-... | HCT116 | 1.1 | Induces apoptosis through mitochondrial pathways |

| 1-(2-fluorophenyl)-... | MCF-7 | 3.3 | Inhibits cell cycle progression at SubG1/G1 phase |

| 1-(2-fluorophenyl)-... | A549 | 0.95 | Inhibits CDK2 and EGFR signaling pathways |

These results indicate that the compound may exhibit significant cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of related compounds. For example, derivatives containing the pyridazinone structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

- Study Findings : A study demonstrated that a similar compound reduced TNF-α levels by 60% in LPS-stimulated macrophages.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.

Case Study 1: Antitumor Efficacy

In a recent study conducted by Liu et al., a series of pyridazine derivatives were synthesized and screened for antitumor activity. The compound exhibited an IC50 value of 49.85 µM against K-562 leukemia cells, indicating moderate efficacy. The study concluded that structural modifications could enhance potency.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups. This suggests that the compound not only acts on cultured cells but also retains efficacy in living organisms.

Q & A

Q. What are the key considerations in synthesizing 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea with high purity?

The synthesis typically involves multi-step reactions, including:

- Pyridazinone Core Formation : Cyclization of precursor hydrazines with diketones or keto-esters under acidic or basic conditions .

- Urea Linkage : Reacting an isocyanate derivative (e.g., 2-fluorophenyl isocyanate) with an amine-containing intermediate (e.g., 3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propylamine) in anhydrous solvents like THF or DMF .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

- Temperature control (<5°C during exothermic steps like isocyanate reactions).

- Moisture-sensitive steps require inert atmospheres (argon/nitrogen).

- Intermediate characterization via TLC or LC-MS to monitor reaction progress .

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and chromatographic methods is employed:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.1–8.3 ppm for fluorophenyl/p-tolyl), pyridazinone carbonyl (δ 165–170 ppm), and urea NH signals (δ 5.5–6.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matching the calculated mass (C₂₅H₂₃FN₄O₂: 430.18 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the urea moiety for solid-state validation .

Q. What is the primary biological target of this compound, and how is this determined experimentally?

The compound’s pyridazinone and urea motifs suggest PDE4 (phosphodiesterase 4) inhibition, analogous to structurally related molecules . Key experimental approaches include:

- Enzyme Assays :

- Measure cAMP hydrolysis inhibition using recombinant PDE4 isoforms (e.g., PDE4B) with fluorescent substrates like 3’,5’-cAMP .

- IC₅₀ values are calculated via dose-response curves (typical range: 10–100 nM for potent inhibitors).

- Cellular Assays :

- Assess anti-inflammatory activity in LPS-stimulated macrophages (TNF-α/IL-6 suppression) .

- Compare selectivity against PDE3/5 using isoform-specific inhibitors (e.g., cilostamide for PDE3).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the urea linkage step?

Low yields (<40%) often arise from competing hydrolysis of isocyanate intermediates. Mitigation strategies include:

- Solvent Optimization : Use anhydrous DMF with molecular sieves to scavenge trace water .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .

- Temperature Gradients : Perform reactions at 0–5°C initially, then warm to 25°C gradually to minimize side reactions.

- Real-Time Monitoring : Employ inline FTIR to track isocyanate consumption (peak ~2270 cm⁻¹) .

Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., variable IC₅₀ across studies)?

Discrepancies may arise from assay conditions or compound stability:

- Buffer Composition : Test pH (6.5–8.0) and divalent cations (Mg²⁺ vs. Mn²⁺), which affect PDE4 activity .

- Pre-incubation Time : Assess time-dependent inhibition (30 min vs. 2 hr pre-incubation) to identify slow-binding behavior.

- Compound Degradation :

- Use LC-MS to verify stability in assay buffers (e.g., hydrolysis of urea to amines).

- Include protease inhibitors (e.g., PMSF) if cellular lysates are used .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs.

Q. What methodologies assess the environmental impact of this compound’s degradation products?

Environmental persistence and toxicity are evaluated via:

- Degradation Studies :

- Hydrolytic Degradation : Incubate in pH 4–9 buffers (25–50°C) and analyze by HPLC-UV/MS to identify fragments (e.g., fluorophenylamine, p-tolylpyridazinone) .

- Photolysis : Expose to UV light (λ = 254 nm) and track half-life (t₁/₂) using LC-QTOF.

- Ecotoxicology :

- Microtox Assay : Measure luminescence inhibition in Vibrio fischeri (EC₅₀ for acute toxicity).

- Daphnia magna Acute Toxicity : 48-hr LC₅₀ determination .

- QSAR Modeling : Predict bioaccumulation potential (log P >3 indicates high risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.